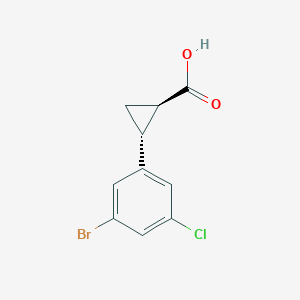

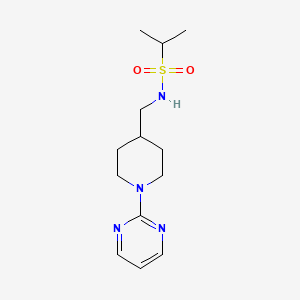

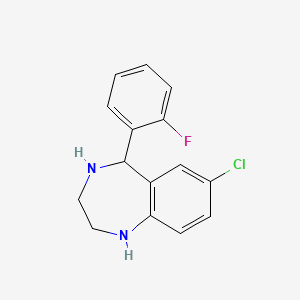

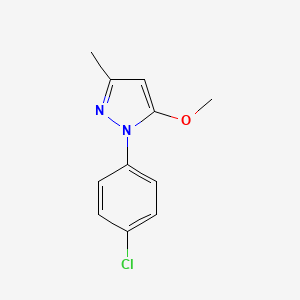

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a complex organic molecule that likely contains a pyrimidin-2-yl group and a piperidin-4-yl group . These types of compounds are often used in the development of pharmaceuticals .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as N-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Applications De Recherche Scientifique

Structural Analysis and Properties

One study focused on the structural characteristics of similar sulfonamide compounds, detailing their molecular conformation, intramolecular interactions, and crystal packing. The study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, for example, highlighted the tilted orientation of benzene rings bridged by the sulfonamide group and the presence of weak intramolecular π–π stacking interactions, contributing to the stability of the molecular structure (Mohan Kumar et al., 2012).

Sulfur-Nitrogen Chemistry

The chemistry of sulfur-nitrogen compounds, including sulfonamides, has been explored for its potential in creating new synthetic pathways. Sulfenamides, a class of sulfur-nitrogen compounds, were investigated, leading to new procedures for constructing sulfenimines and selective oxidations to produce sulfinimines and N-sulfonyloxaziridines. These compounds have shown promise in asymmetric constructions of carbon-nitrogen stereocenters found in biologically active compounds, highlighting the versatility and utility of sulfonamide derivatives in synthetic chemistry (F. A. Davis, 2006).

Antioxidant and Antimicrobial Applications

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds, possessing free radical scavenger groups and chelating groups, have been identified as candidates for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia. Their ability to protect cells against oxidative stress underscores the potential of sulfonamide derivatives in therapeutic applications (Hongxiao Jin et al., 2010).

Catalytic Applications

Sulfonamide derivatives have also been applied as catalysts in organic reactions, showcasing their versatility beyond structural and therapeutic uses. For instance, metal coordination polymers involving phenyl sulfonate have been utilized as catalysts for the green synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions through the Biginelli reaction. These findings demonstrate the potential of sulfonamide compounds in catalysis, contributing to more sustainable and efficient chemical processes (Jin-Hua Wang et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-11(2)20(18,19)16-10-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,11-12,16H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKQNXVRMNSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2977070.png)

![N-(2-chlorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2977071.png)

![1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2977077.png)

![2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-3-{3-[2-{[2-(2-ethylpiperidino)-2-oxoethyl]sulfanyl}-4-oxo-3(4H)-quinazolinyl]propyl}-4(3H)-quinazolinone](/img/structure/B2977082.png)

![8-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2977083.png)